2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole
Description
2-(Ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by an ethylsulfonyl (–SO₂C₂H₅) group at position 2 and a 2-methylbenzyl substituent at position 1.
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(2-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYNOADDYOJJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules due to their amphoteric nature . They are often used in the design of new multichannel receptors capable of recognizing different types of analytes .
Mode of Action
The interaction of imidazole derivatives with their targets is largely dependent on the specific structure of the derivative and the target molecule. Generally, they can form coordinate bonds with target molecules, altering their behavior or function .
Biochemical Pathways
The specific biochemical pathways affected by imidazole derivatives can vary widely depending on their structure and target. Some imidazole derivatives, for example, have antifungal properties and can interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in cell membrane integrity, alterations in enzymatic activity, and disruptions in signal transduction pathways, among others .
Biological Activity
2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2-ethylsulfonyl-1-(2-methylbenzyl)-1H-benzo[d]imidazole
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 318.39 g/mol
The presence of the ethylsulfonyl group enhances its solubility and potential interactions with biological targets, while the 2-methylbenzyl moiety contributes to its stability and hydrophobic characteristics.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated various benzimidazole derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole displayed notable zones of inhibition, suggesting potential as antimicrobial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole | 20 (E. coli) |
| Streptomycin | 28 (E. coli) |
| Norfloxacin | 32 (S. aureus) |
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism proposed involves the modulation of signaling pathways associated with cell survival and growth.
The biological activity of 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, impacting cellular signaling processes.
- Cell Cycle Disruption : By interfering with the normal cell cycle, it may promote apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of benzimidazole derivatives were tested against E. coli and B. subtilis. The results indicated that the compound exhibited a significant antibacterial effect comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole decreased cell viability significantly at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The ethylsulfonyl group merits exploration in antiviral or anticancer contexts, given its polarity and stability.
- Unanswered Questions : Biological data for the target compound are absent in the evidence; in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
